molecular formula C22H25N3O5 B7704319 3,4,5-triethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

3,4,5-triethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide

Cat. No. B7704319
M. Wt: 411.5 g/mol
InChI Key: VSKRZQLJCHGUPV-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has attracted a lot of attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. It has also been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,4,5-triethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide in lab experiments is its potential as a chemotherapeutic agent and its neuroprotective effects. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 3,4,5-triethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One direction is to further investigate its mechanism of action and optimize its use as a chemotherapeutic agent and neuroprotective agent. Another direction is to study its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved properties.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

3,4,5-triethoxy-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been studied extensively for its potential applications in various fields. It has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3,4,5-triethoxy-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5/c1-5-27-18-12-16(13-19(28-6-2)20(18)29-7-3)21(26)24-17-10-8-9-15(11-17)22-23-14(4)25-30-22/h8-13H,5-7H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKRZQLJCHGUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC(=C2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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